molecular formula C25H33ClO5 B1669214 Clogestone acetate CAS No. 3044-32-4

Clogestone acetate

Cat. No.: B1669214
CAS No.: 3044-32-4
M. Wt: 449.0 g/mol
InChI Key: KSCZWFXQKITHSL-OKCNGXCSSA-N
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Preparation Methods

The synthesis of clogestone acetate involves multiple steps, starting from the appropriate steroidal precursors. The synthetic route typically includes the chlorination of the steroid nucleus, followed by acetylation to introduce the acetate groups at the 3β and 17α positions . The reaction conditions often involve the use of reagents such as acetic anhydride and pyridine under controlled temperatures . Industrial production methods would likely follow similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

Clogestone acetate undergoes various chemical reactions, including hydrolysis, which converts it to its active metabolite, chlormadinone acetate . The compound can also undergo oxidation and reduction reactions typical of steroidal structures. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride . The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

3044-32-4

Molecular Formula

C25H33ClO5

Molecular Weight

449.0 g/mol

IUPAC Name

[(3S,8R,9S,10R,13S,14S,17R)-17-acetyl-17-acetyloxy-6-chloro-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C25H33ClO5/c1-14(27)25(31-16(3)29)11-8-20-18-13-22(26)21-12-17(30-15(2)28)6-9-23(21,4)19(18)7-10-24(20,25)5/h12-13,17-20H,6-11H2,1-5H3/t17-,18+,19-,20-,23+,24-,25-/m0/s1

InChI Key

KSCZWFXQKITHSL-OKCNGXCSSA-N

SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C

Isomeric SMILES

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=C[C@H](CC[C@]34C)OC(=O)C)Cl)C)OC(=O)C

Canonical SMILES

CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(CCC34C)OC(=O)C)Cl)C)OC(=O)C

Appearance

Solid powder

Key on ui other cas no.

3044-32-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AY-11440
clogestone
clogestone acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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